([Ir(dF(CF3ppy)2)(5,5'-CF3-bpy)]PF6

Catalog No.
S15898662
CAS No.
M.F
C36H16F22IrN4P-3
M. Wt
1145.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
([Ir(dF(CF3ppy)2)(5,5'-CF3-bpy)]PF6

Product Name

([Ir(dF(CF3ppy)2)(5,5'-CF3-bpy)]PF6

IUPAC Name

2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;iridium;5-(trifluoromethyl)-2-[5-(trifluoromethyl)pyridin-2-yl]pyridine;hexafluorophosphate

Molecular Formula

C36H16F22IrN4P-3

Molecular Weight

1145.7 g/mol

InChI

InChI=1S/C12H6F6N2.2C12H5F5N.F6P.Ir/c13-11(14,15)7-1-3-9(19-5-7)10-4-2-8(6-20-10)12(16,17)18;2*13-8-2-3-9(10(14)5-8)11-4-1-7(6-18-11)12(15,16)17;1-7(2,3,4,5)6;/h1-6H;2*1-2,4-6H;;/q;3*-1;

InChI Key

SINUCIVVYWOEPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)C2=NC=C(C=C2)C(F)(F)F.C1=CC(=NC=C1C(F)(F)F)C2=C(C=C(C=[C-]2)F)F.C1=CC(=NC=C1C(F)(F)F)C2=C(C=C(C=[C-]2)F)F.F[P-](F)(F)(F)(F)F.[Ir]

The compound [Ir(dF(CF3ppy)2)(5,5CF3bpy)]PF6[Ir(dF(CF_3ppy)_2)(5,5'-CF_3-bpy)]PF_6 is an iridium(III) complex featuring a unique arrangement of ligands that enhances its photophysical properties. The structure consists of two 3,5-difluoro-2-(5-trifluoromethyl-2-pyridinyl)phenyl ligands (dF(CF₃)ppy) and one 5,5'-trifluoromethyl-2,2'-bipyridine (5,5'-CF₃-bpy), coordinated to an iridium center. This complex is notable for its potential applications in photoredox catalysis, particularly in organic synthesis and energy conversion processes.

, particularly as a photoredox catalyst. It can facilitate the following reactions:

  • Cross-Coupling Reactions: The complex has been utilized in C-C bond formation via photoredox catalysis, demonstrating high efficiency in coupling reactions involving organoboron compounds and halides .
  • Water Splitting: It has shown potential in photocatalytic water splitting to generate hydrogen and oxygen under visible light irradiation .
  • Reduction of Carbon Dioxide: The compound can also be employed in the reduction of carbon dioxide to valuable chemicals, showcasing its utility in sustainable chemistry .

The synthesis of [Ir(dF(CF3ppy)2)(5,5CF3bpy)]PF6[Ir(dF(CF_3ppy)_2)(5,5'-CF_3-bpy)]PF_6 involves several key steps:

  • Preparation of Ligands: The ligand dF(CF₃)ppy is synthesized from 2-chloro-5-(trifluoromethyl)pyridine and 2,4-difluorophenylboronic acid through a palladium-catalyzed cross-coupling reaction.
  • Formation of Iridium Complex: The iridium complex is formed by reacting the dF(CF₃)ppy ligands with iridium(III) chloride and 5,5'-CF₃-bpy in a suitable solvent such as ethylene glycol under nitrogen atmosphere. The reaction typically yields a bright yellow solid after purification .
  • Anion Exchange: The final product is obtained as the hexafluorophosphate salt by treating the iridium complex with ammonium hexafluorophosphate.

The compound [Ir(dF(CF3ppy)2)(5,5CF3bpy)]PF6[Ir(dF(CF_3ppy)_2)(5,5'-CF_3-bpy)]PF_6 has several notable applications:

  • Photoredox Catalysis: It serves as an effective catalyst for various organic transformations under visible light, including C-H activation and functionalization reactions.
  • Solar Energy Conversion: Its ability to absorb light and facilitate electron transfer makes it a candidate for use in solar energy harvesting systems.
  • Organic Synthesis: This compound can be employed in synthetic methodologies to create complex organic molecules efficiently.

Interaction studies involving [Ir(dF(CF3ppy)2)(5,5CF3bpy)]PF6[Ir(dF(CF_3ppy)_2)(5,5'-CF_3-bpy)]PF_6 have focused on its role as a photoredox catalyst. These studies typically analyze:

  • Electron Transfer Mechanisms: Investigations into how the excited state of the iridium complex interacts with substrates to facilitate electron transfer.
  • Quenching Studies: Stern–Volmer analysis has been used to understand the quenching behavior of various substrates with the excited state of the iridium complex .

Several similar compounds exhibit comparable properties to [Ir(dF(CF3ppy)2)(5,5CF3bpy)]PF6[Ir(dF(CF_3ppy)_2)(5,5'-CF_3-bpy)]PF_6. Notable examples include:

Compound NameStructureUnique Features
[Ir(dF(CF3)ppy)2(dtbbpy)]PF6[Ir(dF(CF_3)ppy)_2(dtbbpy)]PF_6Ir(dF(CF₃)ppy)₂(dtbbpy)Contains di-tert-butyl bipyridine ligand; used for similar photoredox applications .
[Ir(ppy)2(bpy)]PF6[Ir(ppy)_2(bpy)]PF_6Ir(ppy)₂(bpy)Traditional photoredox catalyst; less fluorinated ligands lead to different reactivity profiles .
[Ru(bpy)3]2+[Ru(bpy)_3]^{2+}Ru(bpy)₃²⁺A well-studied photocatalyst; different metal center affects electron transfer dynamics .

The uniqueness of [Ir(dF(CF3ppy)2)(5,5CF3bpy)]PF6[Ir(dF(CF_3ppy)_2)(5,5'-CF_3-bpy)]PF_6 lies in its highly fluorinated ligands which enhance its stability and reactivity under visible light conditions compared to other complexes.

Hydrogen Bond Acceptor Count

29

Exact Mass

1146.03905 g/mol

Monoisotopic Mass

1146.03905 g/mol

Heavy Atom Count

64

Dates

Last modified: 08-15-2024

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